Rank-Order Potency at the Human α1β2γ2 GABAA Receptor: 2-Methylbenzylpiperazine Exhibits Superior Antagonism Compared to Benzylpiperazine
In a head-to-head comparative study using the two-electrode voltage-clamp technique in Xenopus oocytes expressing human α1β2γ2 GABAA receptors, the inhibitory potency of 2-methylbenzylpiperazine (2MBP) was ranked higher than that of benzylpiperazine (BZP). Based on IC20 values, the rank order of potency was established as: 2MBP > BZP [1]. While exact IC20 values were not reported for all compounds, 2MBP demonstrates greater GABAA receptor antagonism than its parent compound BZP.
| Evidence Dimension | Potency as GABAA receptor antagonist (rank order by IC20) |
|---|---|
| Target Compound Data | Rank order: 2MBP (more potent) |
| Comparator Or Baseline | Rank order: BZP (less potent) |
| Quantified Difference | 2MBP ranked higher than BZP in potency rank order |
| Conditions | Human α1β2γ2 GABAA receptors expressed in Xenopus oocytes; two-electrode voltage-clamp |
Why This Matters
For research on the GABAergic system or in neurotoxicology screens, this compound provides a more potent tool than BZP for modulating GABAA receptor function.
- [1] Hondebrink, L., Hermans, E., Meulenbelt, J., & Westerink, R. H. S. (2015). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. NeuroToxicology, 51, 1-9. View Source
